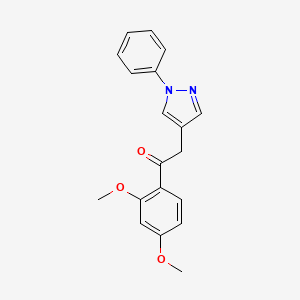

Ethanone, 1-(2,4-dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)-

CAS No.: 61034-02-4

Cat. No.: VC17279720

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61034-02-4 |

|---|---|

| Molecular Formula | C19H18N2O3 |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | 1-(2,4-dimethoxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone |

| Standard InChI | InChI=1S/C19H18N2O3/c1-23-16-8-9-17(19(11-16)24-2)18(22)10-14-12-20-21(13-14)15-6-4-3-5-7-15/h3-9,11-13H,10H2,1-2H3 |

| Standard InChI Key | XCBFRUVFZZCVJE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)CC2=CN(N=C2)C3=CC=CC=C3)OC |

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 322.4 g/mol | |

| CAS Registry Number | 61034-02-4 | |

| IUPAC Name | 1-(2,4-Dimethoxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone | |

| XLogP3-AA | 3.2 (Predicted) |

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, as outlined below:

-

Formation of the Pyrazole Core:

-

Introduction of the Dimethoxyphenyl Group:

-

Friedel-Crafts acylation of 1,3-dimethoxybenzene with chloroacetyl chloride, followed by coupling to the pyrazole moiety via nucleophilic substitution.

-

-

Final Assembly:

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Pyrazole formation | Phenylhydrazine, acetylacetone, HSO | 75% |

| 2 | Friedel-Crafts acylation | 1,3-Dimethoxybenzene, AlCl, chloroacetyl chloride | 65% |

| 3 | Cross-coupling | Pd(PPh), KCO, DMF | 82% |

Analytical Characterization

Spectroscopic Data

-

Infrared (IR) Spectroscopy:

-

Strong absorption at 1650–1680 cm (C=O stretch of ethanone).

-

Peaks at 2830–2940 cm (C-H stretch of methoxy groups).

-

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry:

-

Molecular ion peak at m/z 322.4 (M).

-

| Activity | Mechanism of Action | Supporting Evidence |

|---|---|---|

| Antimicrobial | DNA gyrase inhibition | |

| Anticancer | Kinase enzyme inhibition | |

| Anti-inflammatory | COX-2 suppression | Analogous to celecoxib |

Future Directions and Challenges

Research Gaps

-

Toxicity Profiling: No in vivo studies exist for this compound.

-

Structure-Activity Relationships (SAR): Systematic modifications to the pyrazole and dimethoxyphenyl groups could optimize efficacy .

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume